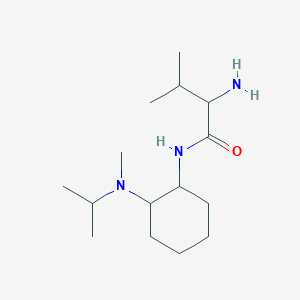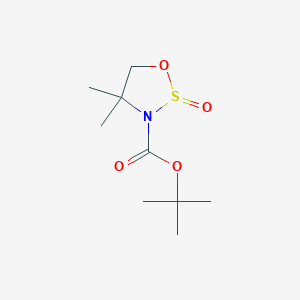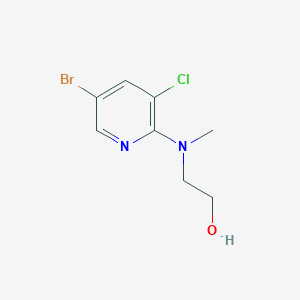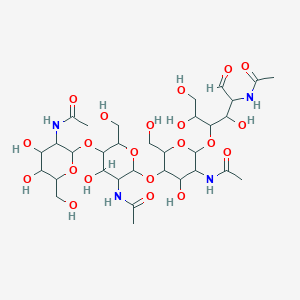
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-3-methylbutanoic acid with isopropyl(methyl)amine in the presence of a coupling agent to form the desired amide bond. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylbutanamide
- 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylpentanamide
- 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)-3-methylhexanamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclohexyl ring and the isopropyl(methyl)amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H31N3O |
|---|---|
分子量 |
269.43 g/mol |
IUPAC名 |
2-amino-3-methyl-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide |
InChI |
InChI=1S/C15H31N3O/c1-10(2)14(16)15(19)17-12-8-6-7-9-13(12)18(5)11(3)4/h10-14H,6-9,16H2,1-5H3,(H,17,19) |
InChIキー |
SKLYRXLGFFAHCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)




![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)






